Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate

Overview

Description

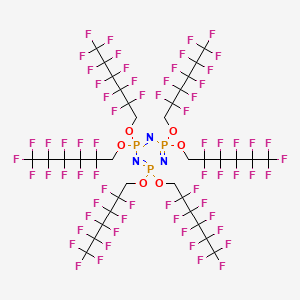

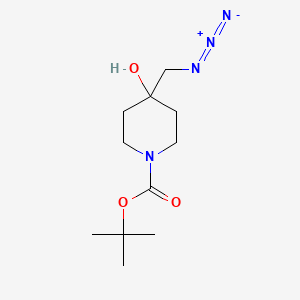

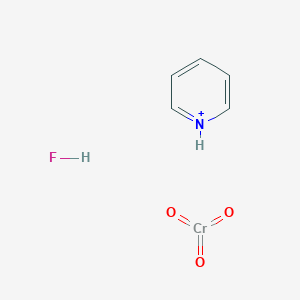

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate (CAS Number: 325290-50-4) is a chemical compound with the empirical formula C₁₁H₂₀N₄O₂. It falls under the category of heterocyclic building blocks. The molecular weight of this compound is approximately 240.30 g/mol . The structure of this compound includes a tert-butyl group, an azidomethyl group, and a piperidine ring.

Synthesis Analysis

The synthesis of tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate with an azidomethylating reagent. Various reagents such as 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate can be used to introduce the azidomethyl group. The completion of the reaction can be monitored by thin-layer chromatography (TLC) .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate consists of a piperidine ring with an azidomethyl group attached at one position and a tert-butyl group at another. The tert-butyl group provides a unique NMR probe for studying macromolecular complexes due to its sharp and intense resonances, even in large proteins or complexes .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Heterocycles

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate: is utilized in the synthesis of various heterocycles, which are crucial frameworks in many pharmaceuticals and agrochemicals . The azide group in this compound participates in cycloaddition reactions, such as [3+2] cycloaddition, to form five-membered or six-membered heterocycles with one or more nitrogen atoms .

Domino Reactions

This compound is involved in one-pot domino reactions, where multiple bonds are formed in a sequential fashion without the need to isolate intermediates . Such reactions are highly efficient and can lead to complex molecules with potential biological activity .

Chemoselectivity in Catalysis

The azido group in Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate can be selectively transformed in the presence of various catalysts . This allows for the selective formation of C−H and C-N bonds, which is valuable in the development of new drugs and materials .

Nucleophilic Addition Reactions

The compound can undergo nucleophilic addition reactions, such as Aza-Michael addition, which is a method for constructing carbon-nitrogen bonds . This is particularly useful in the synthesis of amino acids and peptides .

Insertion Reactions

Insertion reactions, such as C-H amination, can be facilitated by the azide group in this compound . These reactions are important for introducing nitrogen-containing groups into molecules, which is a common modification in medicinal chemistry .

Organic Azides as Synthetic Tools

Organic azides, including Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate , serve as versatile tools in organic synthesis . They can be transformed into a variety of functional groups, providing a pathway to diverse chemical structures .

properties

IUPAC Name |

tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-6-4-11(17,5-7-15)8-13-14-12/h17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXUWVRMSNQBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)

![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)